molecular formula C15H16N6O2 B11434842 N'-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)-N,N-dimethylimidoformamide

N'-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)-N,N-dimethylimidoformamide

Cat. No.: B11434842
M. Wt: 312.33 g/mol
InChI Key: WXJAKVBRTICZSS-UHFFFAOYSA-N
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Description

(E)-N’-{1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}-N,N-DIMETHYLMETHANIMIDAMIDE is a complex organic compound with a unique structure that includes a benzo[g]pteridine core. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure suggests it may have significant biological activity, making it a subject of ongoing research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-{1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}-N,N-DIMETHYLMETHANIMIDAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzo[g]pteridine core, followed by the introduction of the dimethyl groups and the methanimidamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of catalysts to lower the activation energy of key steps in the synthesis could be explored.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-{1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}-N,N-DIMETHYLMETHANIMIDAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: It can also be reduced under appropriate conditions to yield reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structure suggests it may interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound’s potential biological activity could make it a candidate for drug development, particularly in the areas of cancer or infectious diseases.

    Industry: It could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which (E)-N’-{1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}-N,N-DIMETHYLMETHANIMIDAMIDE exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, potentially inhibiting their activity or altering their function. The pathways involved in these interactions are still under investigation, but they may include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: This compound has a similar aromatic structure but with chlorine substituents instead of the dimethyl and methanimidamide groups.

    Caffeine: Another compound with a purine structure, but with different substituents and biological activity.

    Benzene derivatives: Various benzene derivatives with different functional groups can be compared to highlight the unique properties of (E)-N’-{1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}-N,N-DIMETHYLMETHANIMIDAMIDE.

Uniqueness

What sets (E)-N’-{1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}-N,N-DIMETHYLMETHANIMIDAMIDE apart is its unique combination of functional groups and its potential for diverse biological activity. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C15H16N6O2

Molecular Weight

312.33 g/mol

IUPAC Name

N'-(1,3-dimethyl-2,4-dioxobenzo[g]pteridin-8-yl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C15H16N6O2/c1-19(2)8-16-9-5-6-10-11(7-9)18-13-12(17-10)14(22)21(4)15(23)20(13)3/h5-8H,1-4H3

InChI Key

WXJAKVBRTICZSS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC3=C(C=CC(=C3)N=CN(C)C)N=C2C(=O)N(C1=O)C

Origin of Product

United States

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